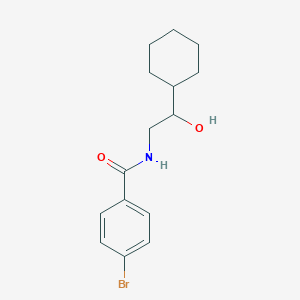

![molecular formula C17H17ClN2O3 B2409054 6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide CAS No. 1280837-01-5](/img/structure/B2409054.png)

6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

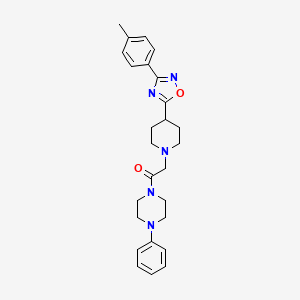

This compound is a complex organic molecule with a formula of C18H15ClN2O2 . It contains a benzodioxane fragment, which is a significant pharmacophore across a number of different therapeutic areas . The molecule also contains a sulfonamide group, which is known for its exceptional bioactivities against numerous infections and bacterial strains .

Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 6-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide is a derivative involved in the synthesis of complex organic compounds. For example, it is related to the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists. Such synthesis processes highlight its role in creating compounds that interact with neurotransmitter systems (Hirokawa, Horikawa, & Kato, 2000).

Pharmacokinetics and Metabolism

- The compound's derivatives have been studied for their pharmacokinetics and tissue distribution. For example, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130), a novel ALK5 inhibitor, has been investigated for its effects on renal and hepatic fibrosis and metastatic breast cancer. Such studies demonstrate the compound's relevance in understanding drug distribution and metabolism in various tissues (Kim et al., 2008).

Antimicrobial and Antifungal Properties

- Derivatives of this compound have shown promising antimicrobial and antifungal activities. For instance, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides have demonstrated higher activity than reference drugs against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Anti-tubercular Properties

- The compound's derivatives have also been explored for their anti-tubercular properties. For example, a study on 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide derivatives demonstrated significant in vitro anti-tubercular activity against Mycobacterium tuberculosis, showing their potential as anti-tubercular scaffolds (Nimbalkar et al., 2018).

Cardiac Electrophysiological Activity

- Research has been conducted on N-substituted imidazolylbenzamides or benzene-sulfonamides, related to this compound, for their cardiac electrophysiological activity. These compounds have shown promise as class III agents in treating arrhythmias (Morgan et al., 1990).

Synthesis of Anticancer Agents

- Derivatives of this compound have been utilized in the synthesis of potential anticancer agents. For instance, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized and tested for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Mécanisme D'action

Target of Action

Similar compounds have shown to inhibit cholinesterases and lipoxygenase enzymes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and cause changes that lead to its biological effects .

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may affect pathways related to these enzymes .

Result of Action

Similar compounds have shown antibacterial activity, inhibiting the growth of bacterial biofilms .

Propriétés

IUPAC Name |

6-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-2-20(17(21)12-6-7-15(18)19-10-12)11-13-4-3-5-14-16(13)23-9-8-22-14/h3-7,10H,2,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYECUKXJLWGJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3=CN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

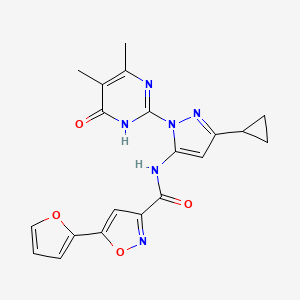

![1-[1-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B2408971.png)

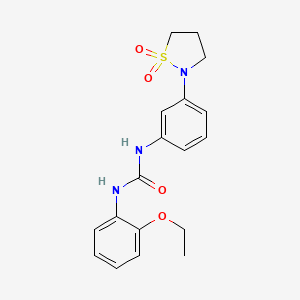

![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)

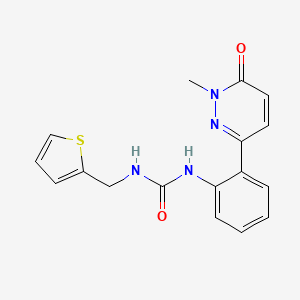

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)

![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)

![N-(6,7,8,9-Tetrahydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2408990.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)